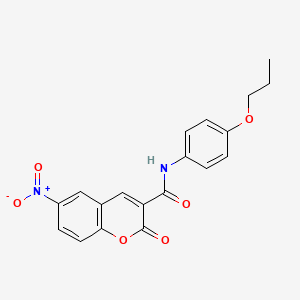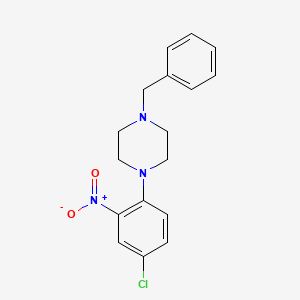
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the activity of COX-2 (cyclooxygenase-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cancer cell proliferation and survival. Additionally, it has been found to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell and animal models. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. It has also been found to have low toxicity and good solubility in various solvents. However, its limitations include its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the study of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide. One direction is to develop more potent analogs of this compound with improved bioavailability and specificity for various targets. Another direction is to study its potential use in combination with other anti-inflammatory and anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Méthodes De Synthèse
The synthesis of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide involves the reaction between 4-propoxyaniline and 6-nitro-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction takes place in an organic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have significant anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
6-nitro-2-oxo-N-(4-propoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-9-26-15-6-3-13(4-7-15)20-18(22)16-11-12-10-14(21(24)25)5-8-17(12)27-19(16)23/h3-8,10-11H,2,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRJFKDDTXONFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4943837.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4943844.png)
![4-[(3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4943845.png)

![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4943855.png)

![4-fluoro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4943865.png)
![3-(3-chlorophenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943880.png)
![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![2-{[3-(2,4,6-trichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4943912.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)